

# Carphenazine: An In-depth Technical Review of its Inactive Status and Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Carphenazine, a typical antipsychotic of the phenothiazine class, was once marketed under the brand name Proketazine for the management of schizophrenia.[1] Despite its initial use, it has since been withdrawn from the market. This technical guide provides a comprehensive overview of Carphenazine, focusing on its inactive status and the likely reasons for its withdrawal. Due to the drug's age and subsequent discontinuation, detailed quantitative data from clinical trials and comprehensive pharmacokinetic studies are largely unavailable in the public domain. This document synthesizes the accessible information to provide a thorough understanding for research and drug development professionals.

#### Introduction

**Carphenazine** is a piperazine derivative of phenothiazine, a class of drugs known for their antipsychotic effects.[2] It was used in hospitalized patients for the management of acute and chronic schizophrenic psychoses.[3] Like other phenothiazines, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. While it showed clinical efficacy in some patient populations, its marketing was ultimately discontinued. Understanding the trajectory of **Carphenazine** from market to withdrawal offers valuable insights into the evolving landscape of antipsychotic drug development, safety, and efficacy standards.



## **Mechanism of Action**

**Carphenazine**, as a typical phenothiazine antipsychotic, exerts its effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[3] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, it is thought to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[3]



Click to download full resolution via product page

Dopaminergic Synapse and Carphenazine's Site of Action.

## **Clinical Efficacy**

Clinical studies on **Carphenazine** were primarily conducted in the 1960s. While full-text articles with detailed quantitative data are not readily available, abstracts from that era suggest its efficacy in treating chronic schizophrenia.

Table 1: Summary of Available Clinical Trial Data on Carphenazine



| Study (Year)               | Population                 | Key Findings                                           | Quantitative Data<br>Availability |
|----------------------------|----------------------------|--------------------------------------------------------|-----------------------------------|
| Barsa & Saunders<br>(1962) | Chronic schizophrenics     | Effective in the treatment of chronic schizophrenia.   | Not Available in<br>Abstract      |
| Hanenson (1967)            | Chronically ill psychotics | Used in the intensive care of this patient population. | Not Available in<br>Abstract      |
| Sainz (1961)               | Chronic<br>schizophrenics  | Compared clinical effects with fluphenazine.           | Not Available in<br>Abstract      |
| Haward (1967)              | Schizophrenic patients     | Studied the effects on attention.                      | Not Available in<br>Abstract      |

The lack of detailed, publicly accessible data from these early trials makes a direct comparison with modern antipsychotics challenging.

#### **Pharmacokinetic Profile**

Detailed pharmacokinetic parameters for **Carphenazine** are not available in major drug databases. This is common for older drugs that were developed before current standards for pharmacokinetic studies were established.

Table 2: Carphenazine Pharmacokinetic Parameters



| Parameter              | Value         | Source   |
|------------------------|---------------|----------|
| Absorption             | Not Available | DrugBank |
| Volume of Distribution | Not Available | DrugBank |
| Protein Binding        | Not Available | DrugBank |
| Metabolism             | Not Available | DrugBank |
| Route of Elimination   | Not Available | DrugBank |
| Half-life              | Not Available | DrugBank |
| Clearance              | Not Available | DrugBank |

The absence of this data hinders a complete understanding of its disposition in the body and potential for drug-drug interactions.

#### **Adverse Effects**

As a phenothiazine antipsychotic, **Carphenazine** is associated with a side effect profile characteristic of this class. These include extrapyramidal symptoms (EPS), such as akathisia and tardive dyskinesia. However, specific quantitative data on the incidence of adverse effects from clinical trials is not readily available.

Table 3: Expected Adverse Effect Profile of **Carphenazine** (based on Phenothiazine Class)



| System Organ Class | Adverse Effect                                                                                      |  |
|--------------------|-----------------------------------------------------------------------------------------------------|--|
| Neurological       | Extrapyramidal Symptoms (Akathisia, Dystonia, Parkinsonism), Tardive Dyskinesia, Sedation, Seizures |  |
| Cardiovascular     | Orthostatic Hypotension, Tachycardia, ECG<br>Changes (QT prolongation)                              |  |
| Anticholinergic    | Dry Mouth, Blurred Vision, Constipation, Urinary Retention                                          |  |
| Endocrine          | Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea)                              |  |
| Hematologic        | Agranulocytosis (rare but serious)                                                                  |  |
| Hepatic            | Jaundice, Abnormal Liver Function Tests                                                             |  |
| Dermatologic       | Photosensitivity, Skin Rashes                                                                       |  |

#### **Reasons for Withdrawal**

The precise and officially documented reasons for the withdrawal of **Carphenazine** from the market are not publicly available. However, the discontinuation of older drugs is often multifactorial.



Click to download full resolution via product page

Potential Factors Leading to Carphenazine's Withdrawal.







It is plausible that the withdrawal of **Carphenazine** was influenced by the introduction of newer antipsychotic medications with improved safety and efficacy profiles. The development of atypical antipsychotics, starting in the 1970s and expanding significantly thereafter, offered therapeutic alternatives with a lower propensity for causing extrapyramidal symptoms, a major drawback of typical antipsychotics like **Carphenazine**. Commercial factors, such as a declining market share in the face of newer competition, likely also played a significant role in the decision to discontinue the product.

### **Experimental Protocols**

Detailed experimental protocols from the early clinical studies of **Carphenazine** are not available in the published abstracts. To provide a framework for the type of methodologies that would have been employed, a general workflow for a clinical trial of an antipsychotic in that era is outlined below.





Click to download full resolution via product page

Generalized Workflow of an Antipsychotic Clinical Trial.

#### Conclusion

**Carphenazine** represents a chapter in the history of antipsychotic drug development. While it served a therapeutic purpose in its time, its withdrawal from the market highlights the continuous drive for safer and more effective treatments for schizophrenia. The lack of detailed,



publicly available quantitative data on its clinical trials and pharmacokinetics underscores the evolution of regulatory and scientific standards in drug development. For researchers and drug development professionals, the story of **Carphenazine** serves as a reminder of the importance of robust data collection and the dynamic nature of the pharmaceutical landscape, where the benefit-risk profile of a drug is continually assessed against emerging therapeutic options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Attention/Vigilance in Schizophrenia: Performance Results from a Large Multi-Site Study of the Consortium on the Genetics of Schizophrenia (COGS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Carphenazine: An In-depth Technical Review of its Inactive Status and Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105584#inactive-status-of-carphenazine-and-reasons-for-withdrawal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com